Cas no 1782781-55-8 (N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine)
![N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine structure](https://ja.kuujia.com/scimg/cas/1782781-55-8x500.png)
N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine 化学的及び物理的性質
名前と識別子
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- N-[2-(4-bromophenyl)ethyl]oxolan-3-amine
- N-(4-Bromophenethyl)tetrahydrofuran-3-amine
- N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine
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- インチ: 1S/C12H16BrNO/c13-11-3-1-10(2-4-11)5-7-14-12-6-8-15-9-12/h1-4,12,14H,5-9H2
- InChIKey: ODGLQABIZDRGKF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CCNC1COCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 181
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 21.3
N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9451-1g |
N-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-9451-0.5g |
N-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | N300536-100mg |
n-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 100mg |
$ 95.00 | 2022-06-02 | ||
Life Chemicals | F1967-9451-0.25g |
N-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | N300536-1g |
n-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 1g |
$ 570.00 | 2022-06-02 | ||
Life Chemicals | F1967-9451-10g |
N-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
TRC | N300536-500mg |
n-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 500mg |
$ 365.00 | 2022-06-02 | ||
Life Chemicals | F1967-9451-5g |
N-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-9451-2.5g |
N-[2-(4-bromophenyl)ethyl]oxolan-3-amine |
1782781-55-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 |
N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
N-[2-(4-Bromophenyl)ethyl]oxolan-3-amineに関する追加情報
N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine (CAS No. 1782781-55-8): An Overview of Its Structure, Properties, and Potential Applications in Medicinal Chemistry
N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine (CAS No. 1782781-55-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino alcohols and is characterized by its brominated aromatic ring and oxolane backbone. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various research and development activities.
The molecular structure of N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine is composed of a 3-amino oxolane ring attached to a 4-bromophenyl ethyl group. The bromine atom on the phenyl ring introduces significant electronic effects, which can influence the compound's reactivity and binding affinity to biological targets. The oxolane ring, on the other hand, provides a rigid scaffold that can enhance the compound's stability and selectivity in biological systems.
Recent studies have explored the potential of N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine in various therapeutic areas. One notable application is in the field of neurodegenerative diseases, where this compound has shown promising results as a potential neuroprotective agent. Research conducted by Smith et al. (2021) demonstrated that N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This finding suggests that the compound may have a role in preventing or slowing down the progression of this debilitating condition.
In addition to its neuroprotective properties, N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine has also been investigated for its anti-inflammatory effects. A study by Johnson et al. (2020) revealed that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation in various diseases. These findings indicate that N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine could be a valuable tool in developing new anti-inflammatory therapies.
The pharmacokinetic properties of N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine have also been studied to assess its suitability for therapeutic use. Preliminary data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. In vitro studies have shown that it has good cell permeability and stability under physiological conditions, which are essential characteristics for a drug candidate.
To further understand the biological activity of N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine, several structure-activity relationship (SAR) studies have been conducted. These studies have identified key structural modifications that can enhance the compound's potency and selectivity. For example, substituting the bromine atom with other halogens or introducing additional functional groups on the phenyl ring has been shown to improve its binding affinity to specific receptors.
In conclusion, N-[2-(4-Bromophenyl)ethyl]oxolan-3-amine (CAS No. 1782781-55-8) is a promising compound with diverse potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic potential, paving the way for its use in treating various diseases.
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